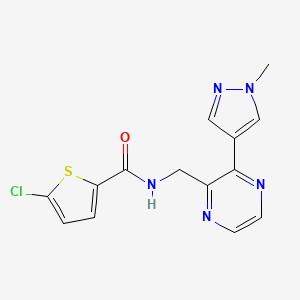

5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

描述

The compound 5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a chlorine atom at position 3. This core is linked via a methylene bridge to a pyrazine ring, which is further substituted at position 3 with a 1-methyl-1H-pyrazol-4-yl group. The structure combines heterocyclic motifs (pyrazine, pyrazole, and thiophene) that are common in medicinal chemistry, particularly in kinase inhibitors or enzyme-targeting agents.

属性

IUPAC Name |

5-chloro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5OS/c1-20-8-9(6-19-20)13-10(16-4-5-17-13)7-18-14(21)11-2-3-12(15)22-11/h2-6,8H,7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJAMOVWUZXKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The compound, also known as 5-chloro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide, has been found to have potent antileishmanial and antimalarial activities. It targets Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice. The compound also acts against the Tobacco Mosaic Virus (TMV) .

Mode of Action

The compound interacts with its targets in a way that inhibits their activity. For instance, in the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity. In the case of TMV, the compound acts against the virus with different in vivo and in vitro modes.

Biochemical Pathways

The compound affects the biochemical pathways of the targeted organisms, leading to their inhibition. In the case of Leishmania aethiopica and Plasmodium berghei, the compound disrupts the life cycle of the parasites, thereby inhibiting their growth and proliferation. For TMV, the compound interferes with the replication complexes of the virus, thus inhibiting virus movement.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of the targeted organisms. For instance, the compound displayed superior antipromastigote activity against Leishmania aethiopica, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the compound showed potent activity against TMV.

生物活性

5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide, a compound with the CAS number 2034394-02-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 333.8 g/mol. The compound features a chloro group, a pyrazole moiety, and a thiophene ring, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.8 g/mol |

| CAS Number | 2034394-02-8 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for the compound ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial properties .

Antiparasitic Activity

The compound has also shown antiparasitic effects , particularly against Leishmania aethiopica and Plasmodium berghei. In studies, it exhibited superior antipromastigote activity, disrupting the life cycle of these parasites and inhibiting their growth . This suggests potential applications in treating leishmaniasis and malaria.

Anticancer Activity

The anticancer properties of this compound are notable. It has been reported to inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The mechanism involves the arrest of the cell cycle at the G2/M phase and disruption of tubulin polymerization . Docking studies have indicated that it interacts with key proteins involved in cancer progression, making it a candidate for further development as an anticancer agent.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : The compound binds to tubulin, preventing its polymerization, which is crucial for mitotic spindle formation during cell division.

- Interference with Cellular Signaling : It affects various signaling pathways involved in cell growth and survival, including those mediated by MAPK pathways .

- Disruption of Parasite Life Cycles : For parasitic infections, it disrupts essential biochemical pathways necessary for the survival and replication of pathogens .

Case Studies

- Anticancer Efficacy : In a study involving human melanoma cells, derivatives similar to this compound showed IC50 values as low as 12 nM, indicating strong antiproliferative effects . Further investigation revealed that these compounds modulate apoptosis-related pathways.

- Antimicrobial Evaluation : A comparative study assessed various pyrazole derivatives for antimicrobial efficacy, where this compound demonstrated superior performance against resistant strains of bacteria .

科学研究应用

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including those related to the compound , exhibit significant anticancer properties. Research has demonstrated that compounds with a pyrazole core can inhibit Ser/Thr kinases, which are crucial in cancer cell proliferation. For instance, a series of 5-phenyl-pyrazole derivatives showed potent antiproliferative activities against human melanoma cells .

Anticonvulsant Properties

The synthesis of derivatives from pyrazole compounds has been linked to anticonvulsant activity. Notably, the synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides has been evaluated for their potential as anticonvulsants, demonstrating efficacy in preclinical models .

Anti-inflammatory and Analgesic Effects

Compounds derived from pyrazole structures have also been studied for their anti-inflammatory and analgesic effects. Pharmacological evaluations indicate that certain derivatives exhibit significant activity in reducing inflammation and pain, as evidenced by carrageenan-induced paw edema assays .

Material Science Applications

The compound's unique structure makes it a candidate for various applications in material science, particularly in the development of novel materials with specific electronic or optical properties. The thiophene moiety is known for its conductive properties, which can be harnessed in organic electronics and photonic devices.

Case Study 1: Anticancer Research

A study focused on a series of pyrazole derivatives demonstrated their effectiveness against melanoma cells through molecular docking studies and in vitro assays. The results indicated that modifications to the pyrazole ring could enhance anticancer activity, suggesting a pathway for optimizing therapeutic agents based on this scaffold .

Case Study 2: Anticonvulsant Activity

Research into N'-substituted hydrazides derived from pyrazole has shown promising anticonvulsant effects in animal models. The study involved evaluating the compounds against maximal electroshock-induced seizures (MES), revealing that certain derivatives significantly reduced seizure activity .

相似化合物的比较

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Key Observations:

- Thiophene-2-Carboxamide Core : Shared among the target compound, Rivaroxaban, and Segartoxaban, this moiety is critical for interactions with enzymes like Factor Xa .

- Heterocyclic Substitutions: The target compound’s pyrazine-pyrazole group contrasts with Rivaroxaban’s oxazolidinone-morpholinone system, which enhances solubility and Factor Xa binding . Segartoxaban’s sulfonamide-pyrrolidinone group suggests divergent pharmacokinetic profiles .

Anticoagulants:

- Rivaroxaban: A direct Factor Xa inhibitor approved for thrombosis prevention. Its morpholinone and oxazolidinone groups optimize binding to the enzyme’s active site .

- Segartoxaban : Inhibits both Factor Xa and thrombin (Factor IIa), with a sulfonamide group likely contributing to dual activity .

Kinase/Enzyme Inhibitors:

- Example 62 (): Features a pyrazolo[3,4-d]pyrimidine linked to a chromenone, common in anticancer agents .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, K₂CO₃ in DMF is used to facilitate alkylation of pyrazine intermediates with chloro-thiophene derivatives . Cyclization steps may require POCl₃ at elevated temperatures (e.g., 120°C) to form oxadiazole or thiadiazole rings, as seen in analogous syntheses . Key parameters include solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. triethylamine), and temperature control to minimize side products.

Q. Which spectroscopic techniques are critical for structural validation?

- Methodology :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (thiophene, pyrazine, pyrazole) and methyl groups. For example, pyrazole C-H signals typically appear at δ 7.5–8.5 ppm .

- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.

Q. How is preliminary biological activity assessed in vitro?

- Methodology : Screen against kinase targets (e.g., Jak2, BCR-ABL) using enzymatic assays (IC₅₀ determination) or cell proliferation models (e.g., Ba/F3 cells expressing Jak2 V617F). Reference compound activities (e.g., Dasatinib’s thiazole-carboxamide scaffold ) guide assay design. Dose-response curves and selectivity profiling against related kinases (e.g., EGFR, Src) are critical to establish specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target affinity and selectivity?

- Methodology :

- Substituent Modification : Replace the pyrazole methyl group with bulkier substituents (e.g., CF₃, aryl) to enhance hydrophobic interactions in kinase ATP-binding pockets .

- Scaffold Hybridization : Integrate thiadiazole or triazole moieties (as in ) to improve metabolic stability.

- Computational Docking : Use molecular dynamics simulations to predict binding poses with Jak2 or other targets, followed by synthesis of prioritized analogs .

Q. How to resolve contradictions in biological data (e.g., high in vitro potency vs. poor in vivo efficacy)?

- Methodology :

- Pharmacokinetic Profiling : Assess solubility (logP), plasma protein binding, and metabolic stability (CYP450 assays). Poor bioavailability may require formulation adjustments (e.g., PEGylation) .

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites. For example, oxidation of the pyrazine methyl group could reduce efficacy .

- Species-Specific Differences : Compare rodent vs. human liver microsome stability to explain discrepancies.

Q. What strategies address low yields in large-scale synthesis?

- Methodology :

- Catalytic Optimization : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions.

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclization with POCl₃) to improve temperature control and scalability .

- Byproduct Analysis : Use HPLC to identify impurities (e.g., unreacted chloro-thiophene) and adjust stoichiometry or reaction time .

Q. How to validate target engagement in complex biological systems?

- Methodology :

- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to Jak2 by measuring protein melting point shifts in lysates .

- RNA Sequencing : Identify downstream gene expression changes (e.g., STAT3/5 pathways) in treated vs. untreated cells.

- In Vivo Models : Use xenograft models (e.g., TEL-Jak2-driven leukemia) to correlate tumor regression with pharmacokinetic exposure .

Key Challenges & Future Directions

- Stereochemical Complexity : The pyrazine-pyrazole linkage may introduce conformational isomers; chiral HPLC is recommended for separation .

- Off-Target Effects : Use proteome-wide kinome screens (e.g., KinomeScan) to identify unintended targets .

- Translational Gaps : Prioritize PK/PD modeling to bridge in vitro and in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。